Cas no 1314981-14-0 (3-(chloromethyl)-5,5-dimethyl-4H-1,2-oxazole)

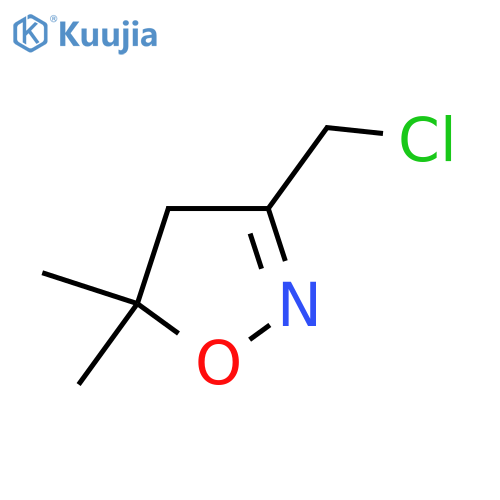

1314981-14-0 structure

商品名:3-(chloromethyl)-5,5-dimethyl-4H-1,2-oxazole

3-(chloromethyl)-5,5-dimethyl-4H-1,2-oxazole 化学的及び物理的性質

名前と識別子

-

- 1314981-14-0

- EN300-6740464

- AKOS006374886

- 3-(chloromethyl)-5,5-dimethyl-4,5-dihydro-1,2-oxazole

- 3-(chloromethyl)-5,5-dimethyl-4H-1,2-oxazole

- SCHEMBL24175275

-

- インチ: 1S/C6H10ClNO/c1-6(2)3-5(4-7)8-9-6/h3-4H2,1-2H3

- InChIKey: ADBFLWKOYIBFQR-UHFFFAOYSA-N

- ほほえんだ: ClCC1CC(C)(C)ON=1

計算された属性

- せいみつぶんしりょう: 147.0450916g/mol

- どういたいしつりょう: 147.0450916g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 142

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 21.6Ų

- 疎水性パラメータ計算基準値(XlogP): 1.4

3-(chloromethyl)-5,5-dimethyl-4H-1,2-oxazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6740464-0.5g |

3-(chloromethyl)-5,5-dimethyl-4,5-dihydro-1,2-oxazole |

1314981-14-0 | 95% | 0.5g |

$656.0 | 2023-05-30 | |

| Enamine | EN300-6740464-1.0g |

3-(chloromethyl)-5,5-dimethyl-4,5-dihydro-1,2-oxazole |

1314981-14-0 | 95% | 1g |

$842.0 | 2023-05-30 | |

| Enamine | EN300-6740464-5.0g |

3-(chloromethyl)-5,5-dimethyl-4,5-dihydro-1,2-oxazole |

1314981-14-0 | 95% | 5g |

$2443.0 | 2023-05-30 | |

| 1PlusChem | 1P028LZQ-250mg |

3-(chloromethyl)-5,5-dimethyl-4,5-dihydro-1,2-oxazole |

1314981-14-0 | 95% | 250mg |

$579.00 | 2023-12-22 | |

| Aaron | AR028M82-500mg |

3-(chloromethyl)-5,5-dimethyl-4,5-dihydro-1,2-oxazole |

1314981-14-0 | 95% | 500mg |

$927.00 | 2025-02-16 | |

| Aaron | AR028M82-5g |

3-(chloromethyl)-5,5-dimethyl-4,5-dihydro-1,2-oxazole |

1314981-14-0 | 95% | 5g |

$3385.00 | 2023-12-16 | |

| Aaron | AR028M82-50mg |

3-(chloromethyl)-5,5-dimethyl-4,5-dihydro-1,2-oxazole |

1314981-14-0 | 95% | 50mg |

$296.00 | 2025-02-16 | |

| Aaron | AR028M82-2.5g |

3-(chloromethyl)-5,5-dimethyl-4,5-dihydro-1,2-oxazole |

1314981-14-0 | 95% | 2.5g |

$2294.00 | 2025-02-16 | |

| Aaron | AR028M82-250mg |

3-(chloromethyl)-5,5-dimethyl-4,5-dihydro-1,2-oxazole |

1314981-14-0 | 95% | 250mg |

$600.00 | 2025-02-16 | |

| 1PlusChem | 1P028LZQ-500mg |

3-(chloromethyl)-5,5-dimethyl-4,5-dihydro-1,2-oxazole |

1314981-14-0 | 95% | 500mg |

$873.00 | 2023-12-22 |

3-(chloromethyl)-5,5-dimethyl-4H-1,2-oxazole 関連文献

-

Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137

-

Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768

-

Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679

-

S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077

-

5. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774

1314981-14-0 (3-(chloromethyl)-5,5-dimethyl-4H-1,2-oxazole) 関連製品

- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)

- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)

- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)

- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)

- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)

- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)

- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)

- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬